阿达帕林

描述

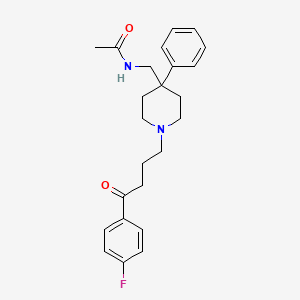

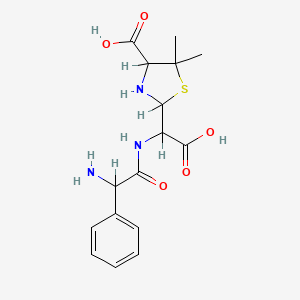

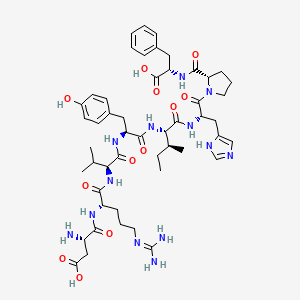

Adarotene is a bioactive retinoid . It is also known by other names such as 3-(4’-Hydroxy-3’-adamantylbiphenyl-4-yl)acrylic acid . Its molecular formula is C25H26O3 and has a molar mass of 374.480 g·mol−1 .

Synthesis Analysis

Adarotene-related synthetic retinoids have been studied for their antibacterial activity against S. aureus and E. faecalis . The pattern of substitution on adarotene could be modulated to obtain selectivity for antibacterial over the known anticancer activity of these compounds . NMR experiments allowed researchers to define the interaction between adarotene and a model of microorganism membrane .

Molecular Structure Analysis

The molecular structure of Adarotene consists of a complex arrangement of carbon, hydrogen, and oxygen atoms. The molecular formula of Adarotene is C25H26O3 . The average mass is 374.472 Da and the monoisotopic mass is 374.188202 Da .

Chemical Reactions Analysis

Adarotene has been found to exhibit potent antiproliferative activity on a large panel of human tumor cells . It causes a dose-dependent growth inhibition in a large panel of human tumor cell lines . Adarotene causes cell accumulation in G1/S or S phase of the cell cycle depending on tumor cells .

Physical And Chemical Properties Analysis

Adarotene has a molecular weight of 374.47 . It is soluble in DMSO . The storage conditions for Adarotene are -20°C for 3 years for the powder form, and -80°C for 2 years and -20°C for 1 year for the solvent .

科学研究应用

1. 阿达帕林作为一种有效的促凋亡和细胞分化剂

阿达帕林被归类为非典型类视黄酸,因其促凋亡和细胞分化特性而受到研究。它被认为在卵巢癌等实体瘤中具有作为化疗增强剂的潜力。临床前模型表明,阿达帕林会诱导 DNA 损伤反应并影响癌细胞存活途径。已在各种组合和模型中注意到它与其他抗癌剂的协同作用,表明其在癌症治疗策略中的潜力 (Giannini 等人,2011).

2. 对红细胞细胞膜扰动的影响

已观察到阿达帕林刺激红细胞(红细胞)的一种细胞死亡形式,称为红细胞凋亡。这种刺激与细胞收缩和膜扰动等特征有关。该机制涉及细胞溶质 Ca2+ 活性增加、氧化应激和神经酰胺,突出了阿达帕林对超出了其主要应用的细胞过程的影响 (Mischitelli 等人,2017).

3. 对多重耐药病原体的抗菌活性

研究探索了阿达帕林相关合成类视黄酸对金黄色葡萄球菌和肠球菌等多重耐药病原体的抗菌活性。这些研究表明,阿达帕林的结构可以被修饰以产生具有选择性抗菌活性的化合物,为耐药菌株开发新的抗菌剂提供了潜力 (Princiotto 等人,2021).

4. POLA1 抑制活性及抗肿瘤作用

已开发出具有 POLA1 抑制活性的新型阿达帕林相关化合物,对各种肿瘤类型显示出希望。与阿达帕林相比,这些化合物表现出更高的抗肿瘤活性和细胞毒性,尤其是在耐药细胞系中。这一发现为阿达帕林衍生物在癌症治疗中开辟了道路,特别是在现有治疗方法耐药具有挑战性的情况下 (Cincinelli 等人,2020).

作用机制

Adarotene is a bioactive retinoid with a variety of effects on cellular processes. This article will explore its mechanism of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its efficacy and stability.

Target of Action

Adarotene’s primary targets are the retinoic acid receptors (RARs). It binds to all three members of the RAR family: RARα, RARβ, and RARγ . These receptors play a crucial role in regulating cell growth and differentiation.

Mode of Action

It shows relative selectivity for RARβ and RARγ and may modify gene expression . This interaction with its targets leads to changes in cellular processes, including growth and differentiation.

Pharmacokinetics

Information on the pharmacokinetics of Adarotene, including its absorption, distribution, metabolism, and excretion (ADME) properties, is currently limited

Result of Action

Adarotene has been shown to have a potent antiproliferative activity on a large panel of human tumor cells . It causes a dose-dependent growth inhibition in these cells . Additionally, it has been found to induce apoptosis, a process of programmed cell death . It also causes DNA damage, which may contribute to its pro-apoptotic activity .

Action Environment

The efficacy and stability of Adarotene can be influenced by various environmental factors. For instance, the pattern of substitution on Adarotene can be modulated to obtain selectivity for antibacterial over the known anticancer activity of these compounds . Moreover, NMR experiments have shown that the interaction between Adarotene and a model of a microorganism membrane can define its action .

安全和危害

未来方向

属性

IUPAC Name |

(E)-3-[4-[3-(1-adamantyl)-4-hydroxyphenyl]phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O3/c26-23-7-6-21(20-4-1-16(2-5-20)3-8-24(27)28)12-22(23)25-13-17-9-18(14-25)11-19(10-17)15-25/h1-8,12,17-19,26H,9-11,13-15H2,(H,27,28)/b8-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAWBIEIZDDIEMW-FPYGCLRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=C(C=CC(=C4)C5=CC=C(C=C5)C=CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2CC3CC1CC(C2)(C3)C4=C(C=CC(=C4)C5=CC=C(C=C5)/C=C/C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040390 | |

| Record name | Adarotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Adarotene | |

CAS RN |

496868-77-0 | |

| Record name | Adarotene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=496868-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adarotene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0496868770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adarotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ADAROTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6SU73VG8H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,5R,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B1664945.png)

![(4-Chloro-2-methylphenoxy)-[(2-methoxyphenyl)methylene]hydrazideAceticAcid](/img/structure/B1664953.png)